molecular formula C20H22N2O5 B12108395 2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid

2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid

Cat. No.: B12108395
M. Wt: 370.4 g/mol
InChI Key: LMNISZPMTXRXKN-UHFFFAOYSA-N
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Description

2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid is a hybrid peptide-derived compound characterized by a central acetamido-substituted propanoyl backbone. Its structure integrates a 4-hydroxyphenyl group and a terminal phenylpropanoic acid moiety (Figure 1). Derivatives of this compound, such as ethyl esters, have been synthesized with high yields (96%, ), highlighting its relevance in medicinal chemistry.

Properties

IUPAC Name

2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-13(23)21-17(11-15-7-9-16(24)10-8-15)19(25)22-18(20(26)27)12-14-5-3-2-4-6-14/h2-10,17-18,24H,11-12H2,1H3,(H,21,23)(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNISZPMTXRXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes the acylation of amino acids, followed by coupling reactions to introduce the hydroxyphenyl and phenylpropanoic acid moieties. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and biological implications of the target compound and its analogs:

Compound Name Molecular Formula Functional Groups Key Structural Differences Biological Implications
Target Compound Not explicitly provided Acetamido, 4-hydroxyphenyl, phenylpropanoic acid Baseline for comparison Likely involved in peptide-mediated pathways; metabolic stability inferred from hybrid peptide studies
3-[2-[[2-[[2-Acetamido-3-(4-Hydroxyphenyl)propanoyl]amino]-3-Methylbutanoyl]amino]propanoylamino]-4-oxobutanoic acid (HMDB0247776, ) C23H32N4O8 3-Methylbutanoyl, 4-oxobutanoic acid Additional methyl branch and ketone terminus Associated with reduced liver cell viability (FC: 0.51 at 1 μg/L, 0.48 at 50 μg/L), suggesting cytotoxicity
(2S)-2-[[2-(4-Fluorophenyl)acetyl]amino]-3-hydroxypropanoic acid (CID 28110457, ) C11H12FNO4 4-Fluorophenyl, hydroxypropanoic acid Fluorine substitution, smaller backbone Potential altered receptor binding due to halogen effects; enhanced metabolic stability
Ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate () C23H27NO5 Ester, p-tolyloxy allyloxy Esterification of terminal carboxylic acid Improved synthetic accessibility; ester hydrolysis may influence bioavailability
2-Acetamido-3-((4-bromophenyl)thio)propanoic acid () C11H12BrNO3S Bromophenylthio, thioether linkage Thioether replaces hydroxyphenyl Increased molecular weight (MW: ~326 g/mol); possible redox modulation via sulfur
2-{2-[2-(2-{2-[2-Amino-3-(4-hydroxyphenyl)propanamido]-3-(4-hydroxyphenyl)propanamido}...)propanoic acid () C54H56N6O13 Multiple 4-hydroxyphenyl repeats Extended peptide chain with aromatic clusters Likely poor membrane permeability due to size (MW: ~1021 g/mol); antioxidant potential inferred

Biological Activity

The compound 2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid is a complex organic molecule notable for its dual aromatic structure and multiple functional groups. This compound, with a molecular weight of approximately 302.31 g/mol, exhibits significant potential for various biological activities due to its structural characteristics, which include both acetamido and hydroxy functionalities.

Chemical Structure and Properties

The chemical formula of the compound is C16H20N2O7C_{16}H_{20}N_{2}O_{7}. Its structure includes:

  • A central propanoic acid backbone.
  • Substituents that enhance its reactivity and interaction with biological systems.

Structural Comparison

The following table compares similar compounds based on their chemical structure and similarity index:

Compound NameChemical StructureSimilarity Index
(S)-2-Acetamido-3-(4-hydroxyphenyl)propanoic acidC11H13NO4C_{11}H_{13}NO_{4}0.88
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidC13H15NO3C_{13}H_{15}NO_{3}0.86
(S)-5-Amino-5-oxo-2-(2-phenylacetamido)pentanoic acidC12H14N2O3C_{12}H_{14}N_{2}O_{3}0.85

Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in inflammatory pathways.
  • Antioxidant Properties : The presence of hydroxy groups suggests potential antioxidant activity, which could protect cells from oxidative stress.
  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines.

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

  • Case Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of acetamido derivatives, finding that compounds with similar hydroxyphenyl structures demonstrated significant free radical scavenging activity.
  • Case Study on Enzyme Interaction :
    • Research indicated that derivatives of phenylpropanoic acids could inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
  • Clinical Trials :
    • Ongoing clinical trials are assessing the efficacy of related compounds in treating conditions such as arthritis and cancer, highlighting the therapeutic potential of this class of molecules.

Research Findings

Recent research findings emphasize the following aspects regarding the biological activity of 2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid:

  • Cytotoxic Effects : Studies show that this compound can induce apoptosis in specific cancer cell lines.
  • Anti-inflammatory Effects : It has been noted for its potential to reduce inflammation markers in vitro.

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